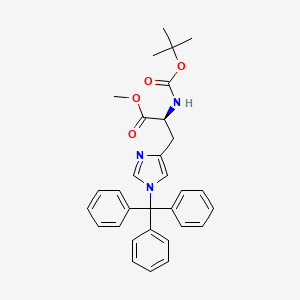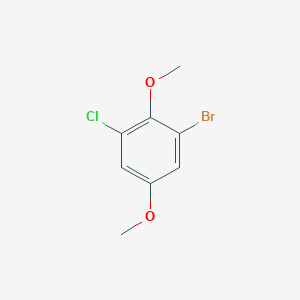![molecular formula C10H15NO3 B13908630 Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of an azaspiro structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of zinc-copper couple in 1,2-dimethoxyethane to facilitate cycloadditions, generating spirocyclobutanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate can be compared with other similar compounds such as:
6-Benzyl-1-oxa-6-azaspiro[2.5]octane: This compound has a benzyl group attached to the spiro structure, which may alter its chemical and biological properties.
6-Aza-spiro[2.5]octane: This compound lacks the ethyl and carboxylate groups, making it structurally simpler but potentially less versatile.
These comparisons highlight the uniqueness of Ethyl 6-oxo-5-azaspiro[2
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(3-4-10)6-11-8(7)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
QWXJWRZSYODSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


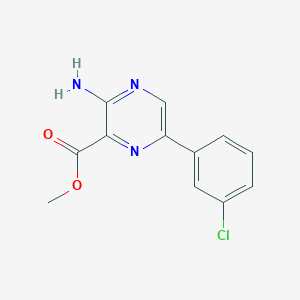
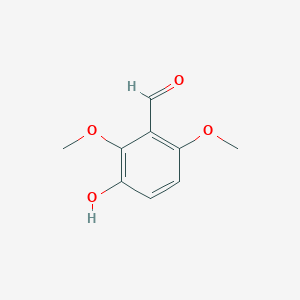

![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)




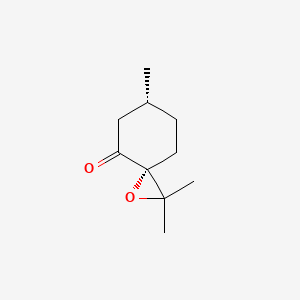
![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
